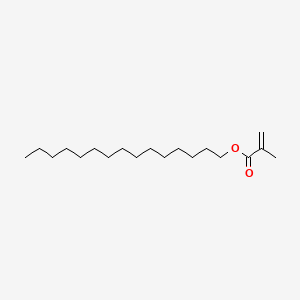

Pentadecyl methacrylate

Description

Significance of Long-Chain Alkyl Methacrylates in Macromolecular Design

Long-chain alkyl methacrylates, including pentadecyl methacrylate (B99206), are instrumental in macromolecular design due to the influence of their substantial alkyl side chains on polymer properties. The introduction of these long alkyl groups along a polymer backbone can significantly alter the physical and chemical behavior of the resulting material. d-nb.info

One of the most notable effects is the induction of side-chain crystallinity. When the alkyl side chains are sufficiently long and uniform, they can crystallize independently of the polymer main chain, forming ordered, paraffin-like structures. srce.hr This side-chain crystallization can impact the polymer's melting point, thermal stability, and mechanical properties.

Furthermore, the hydrophobic nature of the long alkyl chains is a key feature. This hydrophobicity can be harnessed to create amphiphilic polymers when copolymerized with hydrophilic monomers. d-nb.infoontosight.ai Such amphiphilic copolymers are capable of self-assembly in aqueous solutions, forming structures like micelles and vesicles, which are of great interest for applications in drug delivery and as surfactants. d-nb.info The presence of long-chain alkyl methacrylates can also enhance the compatibility of polymers with hydrocarbon-based systems, making them effective additives for lubricating oils. srce.hrgoogle.comgoogle.com

The flexibility imparted by the long alkyl side chains can also lower the glass transition temperature (Tg) of the polymer, acting as an internal plasticizer. This can be a desirable characteristic for applications requiring materials with increased flexibility and reduced brittleness. mdpi.com

Evolution of Synthetic Strategies for Pentadecyl Methacrylate and its Derivatives

The synthesis of this compound and its derivatives has evolved to include various chemical and chemoenzymatic strategies, enabling greater control over polymer architecture and properties.

A common and straightforward method for synthesizing this compound involves the esterification of methacrylic acid or the transesterification of another methacrylate ester with pentadecanol. A more prevalent laboratory-scale synthesis involves the reaction of methacryloyl chloride with the corresponding alcohol, such as 3-pentadecylphenol (B1217947), in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This method offers good yields and is a standard procedure for producing methacrylate monomers. mdpi.comresearchgate.net

Advances in polymer chemistry have led to the development of more sophisticated synthetic techniques that allow for the creation of well-defined polymers and complex architectures. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been particularly impactful. mdpi.comresearchgate.net ATRP allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers and graft copolymers. mdpi.compolimi.it For instance, ATRP has been successfully used to polymerize pentadecylphenyl methacrylate (PDPMA), a derivative of this compound, and to create copolymers with other monomers like styrene (B11656). mdpi.comresearchgate.net

The evolution of synthetic strategies also encompasses chemoenzymatic approaches, which utilize enzymes for specific transformations. nih.gov While not as common for simple monomer synthesis, enzymatic catalysis can offer advantages in terms of selectivity and milder reaction conditions, particularly for the synthesis of complex, biologically-inspired polymer structures.

The development of "click chemistry" reactions has also provided efficient and highly selective methods for the post-functionalization of polymers, including those containing methacrylate units. polimi.it This allows for the introduction of specific functionalities onto a pre-formed polymer backbone, further expanding the range of possible materials.

Overview of Advanced Polymeric Architectures Incorporating this compound

The versatility of this compound and its derivatives allows for their incorporation into a variety of advanced polymeric architectures, each designed to achieve specific functionalities.

Comb and Bottlebrush Polymers: The long pentadecyl side chains are ideal for creating comb-like or bottlebrush polymers. researchgate.net In these architectures, the long side chains are densely grafted onto a linear polymer backbone. This structure can lead to unique properties, such as high entanglement molecular weights and the ability to form well-defined nanostructures. researchgate.net The immiscibility between the hydrophobic pentadecyl side chains and a more polar polymer backbone can drive self-assembly into ordered domains. mdpi.com

Block Copolymers: this compound can be polymerized in a block-wise fashion with other monomers to create block copolymers. For example, diblock copolymers of a hydrophilic block and a hydrophobic poly(this compound) block will be amphiphilic and can self-assemble in selective solvents to form micelles or other nanostructures. mdpi.com These architectures are particularly relevant for applications in drug delivery and nanotechnology.

Graft Copolymers: Through techniques like "grafting from," where polymer chains are grown from an initiator-functionalized backbone, or "grafting to," where pre-formed polymer chains are attached to a backbone, complex graft copolymers can be synthesized. rsc.org Incorporating this compound into these grafts can introduce hydrophobic domains onto a different polymer backbone, tailoring the surface properties or bulk morphology of the material.

Cross-linked Networks and Hydrogels: While this compound itself is monofunctional, it can be copolymerized with multifunctional cross-linking agents to form cross-linked networks. In the context of hydrogels, the incorporation of hydrophobic this compound can modulate the swelling behavior and mechanical properties of the hydrogel network. nih.gov These materials can be designed to be responsive to external stimuli, such as temperature. nih.gov

High-Performance Polymers: In the realm of high-performance materials, derivatives of this compound have been used to modify polymers like poly(ether ether ketone) (PEEK). By incorporating pendant pentadecyl chains, the processability of these high-performance polymers for techniques like 3D printing can be improved while maintaining desirable mechanical properties. researchgate.net

Properties

CAS No. |

6140-74-5 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

pentadecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3/h2,4-17H2,1,3H3 |

InChI Key |

YOTGRUGZMVCBLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C(=C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Pentadecyl Methacrylate Monomers

Esterification Reactions for Pentadecyl Methacrylate (B99206) Synthesis

Pentadecyl methacrylate is a long-chain alkyl methacrylate monomer. Industrially, (meth)acrylic esters are typically produced through the catalytic esterification of (meth)acrylic acid or via transesterification of another (meth)acrylic ester with an alcohol. google.com

The direct esterification process involves reacting methacrylic acid with pentadecyl alcohol. This is an equilibrium reaction, and to achieve a high conversion rate, it is often necessary to remove the water produced during the reaction, for instance, by distillation. googleapis.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid. googleapis.com The molar ratio of the reactants, methacrylic acid and the alcohol, is usually close to stoichiometric, though an excess of one reactant can be used to drive the equilibrium. googleapis.com

An alternative route is transesterification, where an existing ester, such as methyl methacrylate, reacts with pentadecyl alcohol to exchange the alkoxy group. scielo.br This reaction can be catalyzed by either acids or bases. scielo.brmasterorganicchemistry.com The transesterification of methyl acrylate (B77674) with various alcohols is a known industrial process for producing a range of acrylic derivatives. scielo.br For long-chain alcohols like pentadecyl alcohol, the reaction with methyl methacrylate in the presence of a suitable catalyst yields this compound and methanol. Using an excess of the alcohol reactant helps to shift the equilibrium towards the desired product. scielo.br Another method involves reacting the alcohol with (meth)acrylic anhydride, which can be catalyzed by acids or amines. google.com

Synthesis of Functionalized this compound Monomers

Functionalized monomers are designed to impart specific properties to the resulting polymer or to control the polymerization process itself. This includes incorporating bio-derived moieties or initiator groups for controlled radical polymerization.

A significant functionalized monomer is 3-pentadecylphenyl methacrylate (PDPMA), which is derived from a renewable resource. mdpi.comnih.gov The precursor for this monomer is 3-pentadecylphenol (B1217947) (PDP), also known as hydrogenated cardanol (B1251761). nih.govmostwiedzy.pl Cardanol is obtained from cashew nut shell liquid (CNSL), an agro-industrial byproduct. nih.govcapes.gov.brmdpi.com Natural CNSL contains anacardic acid, which upon heating, decarboxylates to form cardanol. researchgate.netmostwiedzy.pl

The synthesis of PDPMA involves the esterification of the phenolic hydroxyl group of pentadecylphenol with methacryloyl chloride. mdpi.comnih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at a reduced temperature (0–5 °C). mdpi.com A base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid formed as a byproduct. mdpi.comnih.gov The resulting monomer combines a polymerizable methacrylate group with a long hydrophobic pentadecyl chain attached to a phenyl ring, all derived from a bio-based source. researchgate.net

Table 1: Synthesis of 3-pentadecyl phenyl methacrylate (PDPMA) mdpi.comnih.gov

| Reactant/Component | Role | Exemplary Molar/Volume Ratio |

|---|---|---|

| Pentadecylphenol (PDP) | Bio-derived alcohol precursor | 0.16 mol |

| Methacryloyl Chloride | Acylating agent | 0.16 mol |

| Triethylamine | Acid scavenger | 0.17 mol |

| Dichloromethane | Solvent | 125 mL |

To achieve well-defined polymer architectures, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. sigmaaldrich.com These methods rely on specific initiators or chain transfer agents. A sophisticated approach involves creating monomers that contain their own initiator functionality, often called "inimers" (initiator-monomers).

For methacrylates, this can be achieved by synthesizing a monomer that includes a site capable of initiating polymerization, such as an alkyl halide for ATRP. cmu.edusigmaaldrich.com For example, a bifunctional molecule can be created that has a hydroxyl group on one end and an ATRP initiating group (e.g., a 2-bromo-2-methylpropionate group) on the other. sigmaaldrich.com This hydroxyl group can then be esterified with methacrylic acid or methacryloyl chloride to form a methacrylate monomer that carries its own ATRP initiator.

When this functionalized monomer is added to a polymerization reaction, it can be incorporated into a growing polymer chain via its methacrylate double bond, while the initiator site remains available to start the growth of a new polymer chain, leading to branched or grafted structures. Symmetrical bifunctional initiators can also be used to grow polymer chains in two directions, which, upon cleavage of a central bridge, can yield end-functionalized polymers. sigmaaldrich.comtandfonline.com

Similarly, for RAFT polymerization, a monomer can be functionalized with a thiocarbonylthio group, which is the key functional group of a RAFT chain transfer agent (CTA). mdpi.comacs.org By synthesizing a monomer that contains a dithioester or trithiocarbonate (B1256668) moiety, the monomer itself can act as a CTA, allowing for the preparation of polymers with controlled molecular weights and narrow polydispersity. mdpi.comacs.org While specific examples for this compound are not prevalent, the established chemical principles for other methacrylates are directly applicable. benicewiczgroup.com

Table 2: Examples of Initiator/Agent Functionalities for Controlled Polymerization of Methacrylates

| Polymerization Technique | Functional Group | Example of Initiator/Agent Structure | Reference |

|---|---|---|---|

| ATRP | Alkyl Halide | Ethyl 2-bromoisobutyrate | mdpi.com |

| ATRP | Disulfide-bridged bifunctional initiator | bis[2-(2-bromopropionyloxy) ethyl] disulfide | sigmaaldrich.com |

| RAFT | Trithiocarbonate | S,S'-bis(α,α′-dimethylacetic acid)trithiocarbonate | rsc.org |

| RAFT | Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate | benicewiczgroup.com |

Polymerization Mechanisms and Kinetics of Pentadecyl Methacrylate Systems

Homopolymerization of Pentadecyl Methacrylate (B99206)

The creation of a homopolymer from pentadecyl methacrylate involves the sequential addition of monomer units to a growing polymer chain. The process is governed by the kinetics and mechanisms of the chosen polymerization technique, with free-radical polymerization being a common and extensively studied method.

Free Radical Polymerization Kinetics and Mechanisms

Free-radical polymerization is a chain reaction process classically divided into initiation, propagation, and termination steps. acs.org Additional reactions, such as chain transfer and depropagation, also play crucial roles in defining the final polymer properties. acs.orgrubbernews.com The large pentadecyl ester group significantly impacts the physical properties of the monomer, such as viscosity, and the resulting polymer, influencing chain mobility and steric interactions. These factors, in turn, affect the rate and mechanism of each polymerization step.

The initiation of free-radical polymerization involves the generation of active radical species from an initiator molecule, which then react with a monomer unit to begin the polymer chain. This process typically occurs through the thermal or photochemical decomposition of initiators like benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN). iosrjournals.org

Decomposition: The initiator (I) decomposes to form primary radicals (R•).

I → 2R• (Rate constant: k_d_)

Addition: A primary radical attacks a monomer molecule (M) to form an initiated monomer radical (M_1_•).

R• + M → M_1_•

The efficiency of initiation (f) is a critical factor, representing the fraction of primary radicals that successfully initiate a polymer chain. Not all radicals are effective; some may undergo recombination within the "solvent cage" before they can diffuse apart and react with a monomer. The high viscosity of a long-chain monomer like this compound can enhance this cage effect, potentially lowering the initiator efficiency compared to less viscous monomers. The increase in the concentration of the initiating system leads to a greater number of generated radicals and an accelerated polymerization rate. nih.govresearchgate.net

Propagation is the rapid, sequential addition of monomer molecules to the growing macroradical, leading to the formation of the long polymer chain. acs.org This step is characterized by the propagation rate coefficient, kₚ.

M_n_• + M → M_{n+1}_• (Rate constant: kₚ)

For methacrylates, this addition occurs predominantly in a head-to-tail fashion due to the steric hindrance of the ester group and the α-methyl group, which favors the attack of the radical on the less substituted CH₂ end of the monomer's double bond.

The size of the alkyl ester side-chain can influence the propagation kinetics. However, studies on various alkyl methacrylates (from methyl to butyl) have shown that the propagation rate coefficient is not strongly dependent on the length of the ester chain. figshare.com This suggests that the reaction is primarily governed by the reactivity of the radical center and the vinyl group. Nevertheless, the very bulky pentadecyl group could introduce subtle steric shielding effects that may slightly reduce the propagation rate compared to smaller methacrylates. Furthermore, as polymerization proceeds, the increasing viscosity of the medium can cause the propagation reaction to become diffusion-controlled, especially at high conversions. imaging.org

Termination is the process by which two growing macroradicals react to deactivate each other, ending the kinetic chain. Two primary mechanisms exist: combination and disproportionation. acs.org

Combination (or Coupling): Two macroradicals join to form a single, longer polymer chain.

M_n_• + M_m_• → P_{n+m}_

Disproportionation: A hydrogen atom is abstracted from one macroradical by another, resulting in two separate "dead" polymer chains: one with a saturated end and one with a terminal double bond.

M_n_• + M_m_• → P_n_ + P_m_

For methacrylates, termination occurs predominantly through disproportionation. researchgate.net This is attributed to the steric hindrance around the radical-bearing carbon, which makes the combination of two bulky chain ends difficult. For poly(methyl methacrylate) radicals, the ratio of disproportionation to combination is significantly high and shows some temperature dependence. researchgate.net

| Temperature (°C) | Disproportionation (%) | Combination (%) | Data Source |

|---|---|---|---|

| 25 | 73 | 27 | researchgate.net |

| 100 | 67 | 37 | researchgate.net |

Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule (a chain transfer agent, CTA), terminating the growth of the original chain and creating a new radical that can initiate a new chain. kpi.ua This process is a common method for controlling the molecular weight of the final polymer. rubbernews.comkpi.ua

M_n_• + T-A → P_n_-T + A•

A• + M → AM_1_•

The chain transfer agent (T-A) can be the monomer, initiator, polymer, or a solvent. rubbernews.com Thiols, such as n-dodecyl mercaptan, are particularly effective CTAs in methacrylate polymerization. rubbernews.com The efficiency of a CTA is quantified by its chain transfer constant (Cₜᵣ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ).

| Chain Transfer Agent | Cₜᵣ | Data Source |

|---|---|---|

| Benzene (Solvent) | 0.018 x 10⁻⁴ | |

| Toluene (B28343) (Solvent) | 0.52 x 10⁻⁴ | |

| n-Butanethiol (Mercaptan) | 0.67 | kpi.ua |

| n-Dodecyl Mercaptan (Mercaptan) | ~0.7-0.8 | kpi.ua |

| Benzenethiol (Mercaptan) | 2.7 | kpi.ua |

The values of chain transfer constants are generally assumed to be similar across different methacrylate monomers under similar conditions. Therefore, the data for MMA provides a reliable estimate for the polymerization of this compound.

Polymerization is a reversible process, and the propagation step is in equilibrium with its reverse reaction, depropagation or depolymerization. acs.org

M_{n+1}• ⇌ M_n• + M

Depropagation involves the "unzipping" of monomer units from the active chain end. researchgate.net This reaction becomes more significant as the temperature increases. For any given monomer concentration, there is a specific ceiling temperature (T_c_) at which the rate of propagation equals the rate of depropagation. nih.gov Above this temperature, polymer formation is thermodynamically unfavorable. nih.gov

The ceiling temperature is influenced by the steric strain within the polymer backbone. Monomers with bulky substituents, like methacrylates, tend to have lower ceiling temperatures than less substituted monomers because of the increased steric crowding in the polymer chain. This effect is particularly pronounced for methacrylates with large ester groups. The significant steric hindrance introduced by the pentadecyl side chains in poly(this compound) would likely result in a lower ceiling temperature compared to that of poly(methyl methacrylate) (T_c_ ≈ 220°C for bulk MMA). researchgate.net This implies that to achieve high molecular weight polymer, the polymerization of this compound must be conducted at temperatures well below its T_c_.

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, offer a significant advantage over conventional free-radical methods by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. ethz.ch This control is achieved by establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. ethz.ch While specific studies focusing solely on the controlled radical polymerization of this compound are limited, the principles of these techniques are broadly applicable to methacrylate monomers. The following sections discuss major CRP methods in the context of this compound.

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for creating well-defined polymers. nih.gov The fundamental mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain (P-X) to a transition metal complex (e.g., a copper(I) complex with a ligand), which acts as a catalyst. This process generates a propagating radical (P•) and the oxidized metal complex (e.g., X-Copper(II)). ethz.ch The radical can then add monomer units before being deactivated by the reverse reaction. The equilibrium is heavily shifted towards the dormant species, which minimizes termination reactions. ethz.ch

While direct studies on the ATRP of this compound homopolymer are not extensively detailed in the available literature, the ATRP copolymerization of a structurally similar monomer, pentadecylphenyl methacrylate (PDPMA), with styrene (B11656) has been successfully demonstrated. mdpi.comresearchgate.net In this system, the copolymerization was conducted via a one-pot ATRP process. researchgate.net The reaction scheme typically involves the monomers (styrene and PDPMA), an initiator (like ethyl 2-bromopropionate), and a catalyst system such as copper(I) bromide (CuBr) complexed with a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent. researchgate.net Optimization of ATRP reactions involves tuning the ratios of initiator, catalyst, and ligand, as well as controlling temperature and reaction time to achieve desired molecular weights and low polydispersity. nih.gov For instance, in the copolymerization of PDPMA and styrene, it was observed that increasing the PDPMA content in the feed led to an increase in polydispersity from 1.32 to 2.19. mdpi.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another highly versatile CRP technique applicable to a vast range of monomers. nih.gov The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. The mechanism involves a degenerative chain transfer process where a propagating polymer radical reacts with the RAFT agent. This forms a dormant intermediate radical which can then fragment, releasing either the original radical or a new radical that can reinitiate polymerization. nih.gov This rapid exchange between active and dormant chains ensures that all polymer chains grow at a similar rate. mdpi.com

Specific research detailing the RAFT polymerization of this compound is not prominently available. However, the general principles of RAFT are well-established for methacrylates. nih.gov A successful RAFT polymerization of this compound would require careful selection of the RAFT agent (e.g., dithiobenzoates, trithiocarbonates) to ensure efficient chain transfer and control over the polymerization of the methacrylate monomer. The choice of initiator, solvent, and temperature would also be critical parameters to optimize for achieving a controlled process with this specific long-chain methacrylate. mdpi.com

Beyond ATRP and RAFT, other living polymerization methods exist, such as Nitroxide-Mediated Polymerization (NMP) and anionic polymerization. NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. dtic.mil Anionic polymerization, which proceeds via anionic active centers, can also produce highly controlled polymers but requires stringent reaction conditions, including the absence of protic impurities. google.com Specific applications of these alternative living polymerization techniques to this compound have not been identified in the reviewed scientific literature.

Copolymerization of this compound

Copolymerization is a process where two or more different types of monomers are polymerized together to create a copolymer. This technique is widely used to tailor the properties of the final material by combining the characteristics of the different monomers. This compound, with its long aliphatic side chain, can be copolymerized with other vinyl monomers to impart specific properties such as hydrophobicity or a modified glass transition temperature.

A detailed study has been conducted on the copolymerization of the related monomer pentadecylphenyl methacrylate (PDPMA) with styrene using ATRP. mdpi.comresearchgate.net This study provides valuable insights into the copolymerization behavior, including the determination of reactivity ratios, which quantify how readily each monomer adds to a growing polymer chain. mdpi.com

Reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain radical ending in one monomer unit towards adding the same monomer versus the other comonomer. scielo.org If r₁ > 1, the radical prefers to add its own monomer; if r₁ < 1, it prefers to add the other monomer; and if r₁ = 1, it has no preference. The product of the two reactivity ratios (r₁r₂) gives an indication of the monomer distribution in the copolymer chain: r₁r₂ ≈ 1 suggests a random copolymer, while r₁r₂ ≈ 0 indicates a tendency towards alternation. mdpi.com

For the ATRP copolymerization of styrene (M₁) and pentadecylphenyl methacrylate (PDPMA) (M₂), the reactivity ratios were determined to understand the copolymer composition and structure. mdpi.com

The Fineman-Ross and Kelen-Tudos methods are graphical linearization techniques used to determine monomer reactivity ratios from experimental copolymerization data at low conversions. scielo.orgrsc.org Both methods rearrange the copolymer composition equation into a linear form (y = mx + c), allowing for the determination of r₁ and r₂ from the slope and intercept of a plot. rsc.org The Kelen-Tudos method is often considered more reliable as it introduces a correction factor to give more evenly weighted data points. scielo.orgrsc.org

In the study of styrene (r₁) and pentadecylphenyl methacrylate (PDPMA) (r₂), both methods were applied using composition data obtained from ¹H NMR spectroscopy. mdpi.com The calculated reactivity ratios were r₁ = 0.93 and r₂ = 0.05. mdpi.comresearchgate.net These values indicate that the styryl radical is much more likely to add another styrene monomer than a PDPMA monomer, while the PDPMA radical has a strong preference for adding a styrene monomer. The product of the reactivity ratios (r₁r₂ = 0.0465) is close to zero, which suggests a random copolymerization with a tendency for the monomers to alternate in the polymer chain. mdpi.com

Interactive Data Table: Reactivity Ratios for Styrene (M₁) and Pentadecylphenyl Methacrylate (M₂) Copolymerization mdpi.com

| Method | r₁ (Styrene) | r₂ (Pentadecylphenyl Methacrylate) | r₁ * r₂ | Copolymer Type Indication |

| Fineman-Ross | 0.93 | 0.05 | 0.0465 | Random with alternating tendency |

| Kelen-Tudos | 0.93 | 0.05 | 0.0465 | Random with alternating tendency |

Reactivity Ratios Determination and Analysis

Computational Approaches to Reactivity Ratios

The determination of monomer reactivity ratios is a cornerstone of copolymerization kinetics, as these parameters dictate the composition and microstructure of the final polymer. mdpi.com While classic linear methods like the Fineman-Ross and Kelen-Tüdös plots are widely used, they can be susceptible to statistical inaccuracies. mdpi.comresearchgate.net To achieve more precise and reliable estimates, computational and statistical methods have been developed, with the Error-in-Variables-Model (EVM) being a particularly robust approach. mdpi.com

The EVM is a computational package that provides a superior statistical framework for estimating reactivity ratios by acknowledging that experimental measurements for both monomer feed composition and the resulting copolymer composition are subject to error. mdpi.com Unlike traditional methods that assume the independent variable (feed composition) is error-free, the EVM accounts for uncertainties in all variables, leading to more accurate parameter estimates. mdpi.com This approach is crucial for generating high-quality kinetic data necessary for precise polymer design and process modeling. The use of statistically designed experiments, such as those following the Tidwell-Mortimer criterion, further enhances the accuracy of the reactivity ratios obtained through these computational models. mdpi.com

Copolymerization with Styrenic Monomers

The copolymerization of long-chain alkyl methacrylates, such as this compound, with styrenic monomers is of significant interest for creating materials that combine the properties of both monomer types. Research on analogous long-chain methacrylates like dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA) with styrene (Sty) reveals a tendency toward ideal random copolymerization. srce.hr The reactivity ratios for these systems indicate that both monomers can readily add to the growing polymer chain. srce.hr

In one study, the copolymerization of styrene with DDMA and ODMA in a toluene solution yielded reactivity ratios where both r1 (styrene) and r2 (alkyl methacrylate) were less than 1, suggesting a tendency for the monomers to alternate in the polymer chain. srce.hr The initial rate of polymerization was found to decrease sharply as the amount of styrene in the monomer feed increased. srce.hr

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | System Characteristics |

| Styrene | Dodecyl Methacrylate (DDMA) | 0.52 | 0.42 | 0.218 | Tendency toward alternation |

| Styrene | Octadecyl Methacrylate (ODMA) | 0.58 | 0.45 | 0.261 | Tendency toward alternation |

Data sourced from a study on the copolymerization of styrene with long-chain alkyl methacrylates. srce.hr

A study on a structurally similar bioderived monomer, pentadecylphenyl methacrylate (PDPMA), copolymerized with styrene via Atom Transfer Radical Polymerization (ATRP) provides further insight. mdpi.comresearchgate.net The reactivity ratios were calculated using the Finemann-Ross and Kelen-Tudos methods from ¹H NMR spectroscopy data. mdpi.comresearchgate.net The results showed that the reactivity ratio for styrene (r₁) was significantly higher than that for PDPMA (r₂), indicating that styrene is preferentially incorporated into the copolymer chain. mdpi.comresearchgate.net The product of the reactivity ratios (r₁r₂) being close to zero suggests a random copolymerization with a strong tendency for alternation. mdpi.comresearchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | System Characteristics |

| Styrene | Pentadecylphenyl Methacrylate (PDPMA) | 0.93 | 0.05 | 0.0465 | Random copolymerization with alternation |

Data from the ATRP copolymerization of Styrene and PDPMA. mdpi.comresearchgate.net

Copolymerization with Other Alkyl Methacrylates and Acrylates

When this compound is copolymerized with other structurally similar alkyl methacrylates, the resulting kinetics often approach an ideal random copolymerization. In such systems, the reactivity ratios of both comonomers are close to unity (r₁ ≈ r₂ ≈ 1). This indicates that the propagating radical shows little to no preference for adding one monomer over the other, leading to a copolymer whose composition is largely dictated by the monomer feed ratio.

This behavior is demonstrated in the copolymerization of 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA), a long-chain methacrylate, with n-butyl methacrylate (BMA). mdpi.com The numerical fit of the experimental data yielded reactivity ratios very close to one, confirming a nearly ideal random copolymerization. mdpi.com Given the structural similarity between this compound and other simple alkyl methacrylates (e.g., methyl methacrylate, butyl methacrylate), a similar kinetic behavior is expected. The primary difference among these monomers is the length of the saturated alkyl side chain, which typically has a minor influence on the reactivity of the methacrylate vinyl group itself.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | System Characteristics |

| 1H,1H,2H,2H-perfluorodecyl methacrylate (F8H2MA) | n-Butyl Methacrylate (BMA) | 1.02 | 0.94 | 0.959 | Near-ideal random copolymerization |

Data from a study on the copolymerization of structurally similar methacrylates. mdpi.com

The copolymerization kinetics can differ when methacrylates are paired with acrylates, due to the difference in reactivity between the two classes of monomers. Generally, acrylate (B77674) monomers are more reactive than their methacrylate counterparts.

Bioderived Comonomer Integration

There is a growing emphasis on integrating monomers from renewable resources to develop more sustainable polymer materials. This compound itself can be considered in this context, as its long alkyl chain can be sourced from natural fats and oils. A more direct example is the use of pentadecylphenyl methacrylate (PDPMA), which is synthesized from pentadecylphenol, a derivative of hydrogenated cardanol (B1251761) obtained from cashew nut shell liquid—a renewable and non-edible agricultural byproduct. mdpi.comresearchgate.net

The successful copolymerization of PDPMA with a conventional petroleum-based monomer like styrene demonstrates the effective integration of bioderived comonomers into polymer systems. mdpi.comresearchgate.net The study of the ATRP of styrene and PDPMA showed that the bioderived monomer could be effectively incorporated into the polymer backbone. mdpi.comresearchgate.net Analysis of the copolymerization kinetics revealed that while styrene was the more reactive monomer, a random and alternating copolymer was formed. mdpi.comresearchgate.net The conversion during copolymerization was found to increase with a higher concentration of PDPMA in the feed, up to 70 wt%, before decreasing. mdpi.comresearchgate.net This research highlights a viable pathway for creating hybrid polymers that leverage the unique properties of bioderived components. mdpi.com

Macromolecular Architecture and Structure Property Relationships

Homopolymers of Pentadecyl Methacrylate (B99206)

Homopolymers of long-chain alkyl methacrylates, such as poly(pentadecyl methacrylate) (PPDMA), are characterized by a flexible methacrylate backbone with long, pendant n-alkyl side chains. While specific data for PPDMA is limited in readily available literature, the properties of chemically similar polymers, like poly(octadecyl methacrylate) (PODMA), provide significant insight into the expected behavior. The primary determinant of the physical properties of these homopolymers is the C15 alkyl side chain.

A key feature of these polymers is the phenomenon of side-chain crystallization. The long aliphatic side chains can pack into ordered, crystalline lamellae, similar to the packing of paraffin (B1166041) waxes. This crystallization is independent of the main polymer backbone. The melting transition (T_m) of these side-chain crystallites is a critical property. For instance, poly(octadecyl methacrylate) exhibits a melting temperature of approximately 37.5°C. It is expected that PPDMA would have a slightly lower, but comparable, melting point due to its shorter alkyl chain.

Below this melting temperature, the crystalline side chains impart rigidity and opacity to the material. Above the T_m, the side chains melt, and the polymer becomes more amorphous and flexible. The glass transition temperature (T_g), associated with the motion of the polymer backbone, is typically very low for these materials due to the plasticizing effect of the long, flexible side chains. For PODMA, the T_g is around -100°C. PPDMA is expected to have a similarly low T_g.

The structure-property relationship in these homopolymers is a direct consequence of this microphase separation between the amorphous methacrylate backbone and the crystalline alkyl side chains. This architecture results in materials that behave as thermoplastic elastomers or waxes at room temperature. The mechanical properties are highly dependent on temperature, transitioning from a relatively stiff material below the side-chain melting point to a soft, viscous material above it.

Table 1: Expected Thermal Properties of Poly(this compound) Based on Analogs

| Property | Expected Value for PPDMA | Basis of Estimation |

|---|---|---|

| Glass Transition (T_g) | Approx. -90°C to -100°C | Based on data for Poly(octadecyl methacrylate) |

Random Copolymers Incorporating this compound

Random copolymers are synthesized to modify the properties of the homopolymer by introducing a second, chemically different monomer unit along the polymer chain. This approach allows for the fine-tuning of properties such as glass transition temperature, solubility, and mechanical strength.

A relevant example, although involving a slightly different monomer, is the random copolymerization of styrene (B11656) with pentadecylphenyl methacrylate (PDPMA), a monomer with a C15 alkyl chain attached to a phenyl group. In this study, atom transfer radical polymerization (ATRP) was used to synthesize a series of copolymers with varying compositions. mdpi.com The reactivity ratios for styrene (r_1 = 0.93) and PDPMA (r_2 = 0.05) indicated a tendency towards random incorporation with some alternation. mdpi.com

The properties of these copolymers were highly dependent on their composition. Key findings from this research include:

Molecular Weight and Polydispersity : The molecular weight of the copolymers ranged from 3,000 to 32,000 g/mol , with polydispersity increasing from 1.32 to 2.19 as the PDPMA content in the feed increased. mdpi.com

Thermal Properties : The glass transition temperature (T_g) of the copolymers decreased with increasing PDPMA content, a direct result of the plasticizing effect of the long alkyl side chains. mdpi.com The side-chain crystallization of the pentadecyl groups was also observed, with the melting transition overlapping with the T_g in some compositions. mdpi.com

Morphology and Adhesion : Transmission electron microscopy (TEM) revealed a phase-separated morphology. mdpi.com The adhesion properties, such as peel strength and lap shear strength, were found to increase with higher styrene content, which imparts rigidity to the copolymer. mdpi.com

When this compound is copolymerized with a hydrophilic monomer like acrylic acid, the resulting random copolymer becomes amphiphilic. Studies on similar systems, such as copolymers of octadecyl methacrylate (ODMA) and acrylic acid, show that the solution properties are heavily influenced by the copolymer composition. researchgate.netcore.ac.uk Depending on the ratio of hydrophobic (PDMA) to hydrophilic (acrylic acid) units, these polymers can form random coils or collapsed, aggregated structures in solution. researchgate.net

Table 2: Composition and Characteristics of Styrene-Pentadecylphenyl Methacrylate (St-PDPMA) Copolymers Synthesized via ATRP

| Sample | Feed Ratio (St:PDPMA wt%) | Copolymer Composition (St:PDPMA mol%) | M_n ( g/mol ) | Polydispersity (M_w/M_n) |

|---|---|---|---|---|

| P(St-co-PDPMA)1 | 90:10 | 95:5 | 32,100 | 1.32 |

| P(St-co-PDPMA)2 | 70:30 | 85:15 | 29,500 | 1.45 |

| P(St-co-PDPMA)3 | 50:50 | 75:25 | 15,200 | 1.63 |

| P(St-co-PDPMA)4 | 30:70 | 60:40 | 8,500 | 1.95 |

| P(St-co-PDPMA)5 | 10:90 | 25:75 | 3,100 | 2.19 |

Data adapted from a study on pentadecylphenyl methacrylate, a structurally related monomer. mdpi.com

Block Copolymers Featuring this compound Blocks

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. This architecture allows for the combination of distinct and often opposing properties within a single macromolecule, leading to self-assembly into well-defined nanostructures.

Diblock and Triblock Architectures

In a typical diblock copolymer containing PDMA, one block would be PPDMA, and the other would be a polymer with different characteristics, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), which are glassy at room temperature. The incompatibility between the PPDMA block and the glassy block drives microphase separation in the solid state. This can lead to the formation of ordered morphologies like lamellae, cylinders, or spheres on the nanoscale, depending on the relative volume fractions of the two blocks.

The long alkyl side chains of the PPDMA block can still crystallize within these microdomains, leading to a hierarchical structure. This interplay between block copolymer microphase separation and side-chain crystallization can be used to create complex and highly ordered materials. Triblock copolymers, with an A-B-A or A-B-C architecture, offer even more complex self-assembly possibilities. For example, a glassy-rubbery-glassy triblock (e.g., PS-PPDMA-PS) could form a physical network, resulting in a thermoplastic elastomer.

Amphiphilic Block Copolymer Design

Amphiphilic block copolymers are a special class that contains both a hydrophobic block and a hydrophilic block. A diblock copolymer of PPDMA (hydrophobic) and a water-soluble polymer like poly(ethylene glycol) (PEG) or poly(acrylic acid) (PAA) would be a classic example of an amphiphilic macromolecule.

In a selective solvent (e.g., water), these block copolymers self-assemble to minimize the unfavorable interactions between the hydrophobic block and the solvent. mdpi.com This process, known as micellization, typically results in the formation of core-shell nanoparticles. nih.gov The insoluble PPDMA blocks form the core of the micelle, while the hydrophilic blocks form a solvated corona that stabilizes the structure in the aqueous environment. mdpi.comnih.gov

The morphology of the resulting aggregates (e.g., spherical micelles, cylindrical or worm-like micelles, or vesicles/polymersomes) can be controlled by:

Block Copolymer Composition : The relative lengths of the hydrophobic and hydrophilic blocks are a primary determinant of the final morphology.

Polymer Concentration : The concentration of the copolymer in solution influences the aggregation process.

Solvent : The nature of the solvent can affect the solubility of each block and thus the final structure.

These self-assembled nanostructures have significant potential for applications such as drug delivery, where the hydrophobic core can encapsulate non-polar molecules.

Comb-like and Graft Copolymers with this compound Side Chains

Comb-like or graft copolymers feature a polymer backbone with polymeric side chains grafted onto it. When PDMA is involved, its long alkyl chain makes it an ideal candidate for forming the side chains, creating a structure that resembles a molecular bottlebrush.

Polymers with long, crystallizable side chains like PPDMA are often classified as comb-like polymers. nih.gov The properties of these materials are dominated by the behavior of the side chains, particularly their ability to crystallize and form layered structures. nih.gov This side-chain crystallization leads to significant changes in material properties, such as adhesion and viscosity, with temperature. nih.gov

Grafting-From Approaches (e.g., from Graphene Oxide)

The "grafting-from" approach is a powerful technique for modifying surfaces and creating well-defined graft copolymers. In this method, polymerization initiator sites are first attached to a substrate, and then monomers are polymerized directly from these sites, growing the polymer chains outwards from the surface.

This technique can be applied to various substrates, including nanoparticles and 2D materials like graphene oxide (GO). Graphene oxide possesses oxygen-containing functional groups (hydroxyl, carboxyl, epoxy) on its surface, which can be chemically modified to anchor polymerization initiators. researchgate.net For example, ATRP initiators can be attached to the hydroxyl groups of GO.

Following initiator immobilization, this compound monomer can be polymerized from the GO surface via a surface-initiated ATRP (SI-ATRP). This results in PPDMA chains being densely grafted from the graphene sheet, creating a hybrid nanocomposite. The grafted PPDMA chains can improve the dispersion of graphene in non-polar polymer matrices and can also introduce new functionalities to the material. For instance, the crystallization and melting of the PPDMA side chains could be used to create a thermally responsive material. The methacrylate derivative of a similar long-chain phenol (B47542) (pentadecylphenol) has been hybridized with graphene, showing side-chain crystallization and improved adhesion properties. mdpi.com

Network Polymers and Cross-Linked Systems

The incorporation of this compound into network polymers and cross-linked systems introduces unique structural and functional characteristics, primarily attributable to its long C15 aliphatic side chain. This lengthy, flexible chain significantly influences the macromolecular architecture, which in turn dictates the final thermomechanical and physicochemical properties of the material. In cross-linked systems, this compound can function either as a comonomer, modifying the network properties, or as the base monomer for specialized comb-like polymer networks.

The formation of these networks typically involves the copolymerization of this compound with a multifunctional monomer (a cross-linker) that possesses two or more reactive double bonds, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinylbenzene. kpi.uamarquette.edu During polymerization, the cross-linker creates covalent bonds that bridge linear polymer chains, forming a three-dimensional structure. The properties of the resulting thermoset material are highly dependent on the cross-link density, the chemical nature of the monomers, and the polymerization conditions. researchgate.netnih.gov

The long pentadecyl side chain can impart internal plasticization, increasing chain mobility and potentially lowering the glass transition temperature (Tg) and modulus of the network. However, these long alkyl chains can also exhibit a tendency to crystallize, forming ordered domains within the amorphous polymer network. nih.gov This side-chain crystallization can lead to complex thermal behaviors and influence the mechanical properties of the material. nih.gov

Research Findings

A pertinent study on a closely related monomer, pentadecylphenyl methacrylate (PDPMA), copolymerized with styrene via atom transfer radical polymerization (ATRP), offers significant insights. nih.govmdpi.com The research investigated how the incorporation of the long-chain methacrylate influenced the copolymerization kinetics and the final properties. The reactivity ratios for the copolymerization of styrene (St, monomer 1) and PDPMA (monomer 2) were calculated to understand how the monomers incorporate into the polymer chain.

The study found that the reactivity ratio of styrene (r₁) was significantly higher than that of PDPMA (r₂), indicating that the copolymer would be richer in styrene units. nih.gov This preferential incorporation is crucial for designing the network architecture. The investigation also revealed that the long pentadecylphenyl side chains led to the formation of comb-like polymer structures, which can undergo side-chain crystallization, a phenomenon also anticipated for polymers of this compound. nih.gov

The thermal properties of the styrene-PDPMA copolymers were analyzed using Differential Scanning Calorimetry (DSC). The glass transition temperature (Tg) and melting transitions (Tm) were found to be dependent on the copolymer composition. The presence of PDPMA introduced melting transitions characteristic of side-chain crystallizable polymers. nih.gov

| Method | r₁ (Styrene) | r₂ (PDPMA) | r₁ * r₂ |

|---|---|---|---|

| Finemann–Ross | 0.93 | 0.05 | 0.0465 |

| Kelen–Tudos | 0.92 | 0.04 | 0.0368 |

The product of the reactivity ratios (r₁ * r₂) is much less than 1, suggesting a tendency for alternation between the styrene and PDPMA monomers in the polymer chain. nih.gov

| PDPMA in Feed (wt%) | PDPMA in Copolymer (mol%) | Glass Transition Temp (Tg), °C | Melting Temp (Tm), °C |

|---|---|---|---|

| 10 | 1.5 | 96.8 | - |

| 30 | 4.7 | 91.3 | 45.3 |

| 50 | 8.8 | 85.4 | 41.2 |

| 70 | 14.9 | 72.5 | - |

| 100 | 100 | - | 48.5 |

These findings demonstrate that incorporating a long-chain alkyl methacrylate like PDPMA into a cross-linked network with a monomer like styrene allows for the tuning of thermal properties. The long side chains introduce flexibility, lowering the Tg, while also creating the potential for ordered crystalline domains within the network, which can impact mechanical strength and stiffness. nih.gov The structure-property relationships in such systems are complex, with the final material characteristics being a balance between the properties of the main polymer backbone, the cross-link density, and the behavior of the long alkyl side chains. researchgate.netnih.gov

Advanced Characterization Techniques and Polymer Analysis

Molecular Weight and Polydispersity Analysis

Determining the molecular weight and the breadth of its distribution (polydispersity) is fundamental to predicting the physical and mechanical properties of poly(pentadecyl methacrylate).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for measuring the molecular weight distribution of polymers. lucideon.comresolvemass.ca The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules navigate through the porous column packing more quickly, leading to shorter elution times, while smaller molecules penetrate the pores and elute later. youtube.compolylc.com This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). resolvemass.capolymersource.ca

For long-chain poly(alkyl methacrylates) like poly(this compound), GPC analysis provides critical data on the success of the polymerization process. While specific GPC data for poly(this compound) is not extensively published, results from closely related polymers, such as poly(stearyl methacrylate) (PSMA), offer valuable insights into the expected values. Research on PSMA synthesized via Atom Transfer Radical Polymerization (ATRP) has demonstrated the ability to produce polymers with high molecular weights and controlled polydispersity. ijeas.org

| Polymer | Synthesis Method | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly(stearyl methacrylate) (PSMA) | ATRP | 58,000 - 439,000 | Not Specified | ijeas.org |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and composition of the pentadecyl methacrylate (B99206) monomer and its corresponding polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of polymers. ¹H NMR, in particular, provides quantitative information about the different types of protons in the polymer structure, confirming its identity and purity. For poly(this compound), the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the methacrylate backbone and the long pentadecyl side chain.

Based on the structure and spectra of analogous long-chain poly(alkyl methacrylates), the following proton chemical shifts are expected:

Vinyl Protons (of monomer): Signals for the two geminal protons on the C=C double bond would appear around 5.5-6.1 ppm, which disappear upon polymerization. chemicalbook.com

Ester Methylene (B1212753) Protons (-O-CH₂-): A triplet signal around 4.0-4.1 ppm is characteristic of the methylene group attached to the ester oxygen. chemicalbook.com

α-Methyl Protons (-C(CH₃)-): A broad signal in the range of 0.8-1.2 ppm is attributed to the methyl group on the polymer backbone.

Backbone Methylene Protons (-CH₂-): A broad signal around 1.8-2.0 ppm corresponds to the methylene groups of the polymer backbone. rsc.org

Alkyl Chain Methylene Protons (-(CH₂)₁₃-): An intense, broad signal centered around 1.2-1.4 ppm represents the repeating methylene units of the long pentadecyl chain. chemicalbook.com

Terminal Methyl Protons (-CH₃): A triplet signal at approximately 0.9 ppm corresponds to the terminal methyl group of the pentadecyl side chain. chemicalbook.com

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂- (Ester) | ~4.0 - 4.1 |

| -CH₂- (Backbone) | ~1.8 - 2.0 |

| -(CH₂)₁₃- (Side Chain) | ~1.2 - 1.4 |

| -C(CH₃)- (Backbone) | ~0.8 - 1.2 |

| -CH₃ (Terminal) | ~0.9 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of poly(this compound) is dominated by absorption bands characteristic of the ester group and the long alkyl chain. spectroscopyonline.com The polymerization can be monitored by the disappearance of the C=C stretching vibration from the monomer at around 1636 cm⁻¹. nih.govresearchgate.net

Key characteristic absorption bands for poly(this compound) include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the numerous CH₂ and CH₃ groups of the pentadecyl side chain and the polymer backbone.

C=O Stretching: A very strong and sharp absorption band around 1730 cm⁻¹, characteristic of the ester carbonyl group. spectroscopyonline.com

C-H Bending: Bands around 1465 cm⁻¹ and 1385 cm⁻¹ corresponding to the bending vibrations of CH₂ and CH₃ groups.

C-O Stretching: Strong bands in the 1140-1250 cm⁻¹ region associated with the C-O-C stretching vibrations of the ester linkage. spectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 2960 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1730 | C=O Stretch | Ester |

| ~1465 | C-H Bend | Methylene (CH₂) |

| 1140 - 1250 | C-O-C Stretch | Ester |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within a material. For poly(this compound), XPS analysis would confirm the presence of carbon and oxygen and provide insight into their bonding environments. casaxps.com

The high-resolution C 1s spectrum of poly(this compound) is expected to be deconvoluted into three main components, reflecting the different chemical environments of the carbon atoms:

C-C/C-H: A primary peak at a binding energy of ~285.0 eV, corresponding to the carbons in the polymer backbone and the long alkyl side chain.

C-O: A peak at ~286.5 eV, attributed to the carbon atom of the ester group single-bonded to oxygen. casaxps.com

O-C=O: A peak at a higher binding energy of ~289.0 eV, representing the carbonyl carbon of the ester group. casaxps.com

The O 1s spectrum would show two components corresponding to the two types of oxygen atoms in the ester group: one for the carbonyl oxygen (C=O) at ~532.0 eV and one for the single-bonded oxygen (C-O) at ~533.5 eV. researchgate.net The relative areas of these peaks would correspond to the stoichiometry of the polymer's repeating unit.

| Element/Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | O-C=O | ~289.0 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O | ~533.5 |

Thermal Transitions and Behavior Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal transitions and stability of poly(this compound). kohan.com.twyoutube.com The long alkyl side chains in this polymer can crystallize, leading to distinct thermal behaviors. ijeas.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. mit.edu For semi-crystalline polymers like poly(this compound), DSC can identify the glass transition temperature (Tg) of the amorphous regions and the melting temperature (Tm) of the crystalline domains formed by the side chains. Studies on similar long-chain poly(alkyl methacrylates), such as poly(stearyl methacrylate), show clear melting and crystallization peaks. ijeas.org The Tg is typically observed at a much lower temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. mt.comyoutube.com Poly(methacrylates) typically degrade at high temperatures, primarily through depolymerization back to the monomer. researchgate.net The presence of the long, stable pentadecyl chain is expected to result in high thermal stability.

Data from the closely related poly(stearyl methacrylate) (PSMA) indicates the expected thermal transition temperatures. ijeas.org

| Polymer | Technique | Transition | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Poly(stearyl methacrylate) (PSMA) | DSC | Melting (Heating) | 25.9 - 33.4 | ijeas.org |

| Crystallization (Cooling) | 20.5 - 21.0 | |||

| Poly(stearyl methacrylate) (PSMA) | TGA | Decomposition Onset | > 300 | ijeas.org |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of polymers. mit.edu For poly(this compound), DSC reveals both a glass transition temperature (Tg) associated with the amorphous methacrylate backbone and a melting temperature (Tm) corresponding to the crystalline pentadecyl side chains.

The glass transition is observed as a step-like change in the heat flow, indicating a change in the heat capacity of the material. mit.edu In the case of poly(n-alkyl methacrylates), the Tg is highly dependent on the length of the alkyl side chain. Generally, as the side chain length increases, the Tg decreases due to the plasticizing effect of the long alkyl groups, which increases the free volume and allows for greater segmental motion of the polymer backbone. bohrium.comacs.org

The melting behavior of PPDMA is a result of the side-chain crystallization. proquest.comacs.org The long pentadecyl groups can pack into ordered lamellar structures, leading to a distinct melting endotherm in the DSC thermogram. nih.govmdpi.com The melting point and the enthalpy of fusion are influenced by the degree of crystallinity, which in turn depends on factors such as the polymer's thermal history and tacticity. The melting transitions in such comb-like polymers are characteristic of their side-chain crystallizable nature, and in some cases, the Tg may overlap with the melting transition.

Below is a table illustrating the typical thermal transitions observed in long-chain poly(n-alkyl methacrylates), which provides context for the expected behavior of poly(this compound).

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(dodecyl methacrylate) | -65 | - |

| Poly(tetradecyl methacrylate) | -72 | 18 |

| Poly(hexadecyl methacrylate) | -100 | 30 |

| Poly(octadecyl methacrylate) | -100 | 36 |

Note: The data presented is based on typical values found in literature for analogous long-chain poly(n-alkyl methacrylates) to illustrate the expected trends for poly(this compound).

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature, time, and applied force. cadence.com This technique is particularly useful for determining the coefficient of thermal expansion, softening temperatures, and glass transition temperature of polymeric materials. cadence.com For poly(this compound), TMA can detect the significant change in dimension that occurs at the glass transition temperature, where the material changes from a rigid, glassy state to a more rubbery state. Furthermore, the melting of the crystalline side chains can also be observed as a sharp change in the material's dimensions. TMA provides valuable data on the mechanical stability of PPDMA materials over a range of temperatures. mdpi.com

Influence of Molecular Parameters on Thermal Transitions

The thermal transitions of poly(this compound) are significantly influenced by molecular parameters such as molecular weight, tacticity, and polydispersity.

Molecular Weight: The glass transition temperature (Tg) of polymers generally increases with increasing molecular weight, following the Flory-Fox equation. researchgate.net This trend is observed for poly(n-alkyl methacrylates) as well. afinitica.com For very high molecular weights, the Tg approaches a maximum value. The melting temperature (Tm) of the side-chain crystals also shows a dependence on molecular weight, with higher molecular weight polymers generally exhibiting a higher Tm and a greater degree of crystallinity. ijeas.org

Tacticity: Tacticity, the stereochemical arrangement of the chiral centers in the polymer backbone, has a profound effect on the thermal properties of poly(n-alkyl methacrylates). rsc.org Syndiotactic and isotactic polymers have more regular structures than atactic polymers, which can lead to differences in chain packing and mobility. For poly(methyl methacrylate), syndiotactic PMMA has a higher Tg than isotactic PMMA. rsc.org This is attributed to the different degrees of intermolecular interaction and chain stiffness associated with the different tacticities. A similar influence of tacticity is expected on the Tg of poly(this compound). Tacticity can also affect the ability of the pentadecyl side chains to crystallize, thereby influencing the melting point and the degree of crystallinity.

Polydispersity: The polydispersity index (PDI) of a polymer sample describes the distribution of molecular weights. A broader molecular weight distribution can lead to a broader glass transition region and can also affect the crystallization behavior. Fractions with lower molecular weights may act as plasticizers, lowering the Tg, while higher molecular weight fractions may crystallize more readily.

Morphological Characterization of Poly(this compound) Materials

The morphology of poly(this compound) materials, particularly the arrangement of the crystalline and amorphous domains, is crucial for determining their macroscopic properties.

Transmission Electron Microscopy (TEM) for Phase Separation and Nanostructure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. rsc.org In the context of poly(this compound), TEM can be used to observe the phase-separated morphology arising from the presence of both amorphous and crystalline regions. The crystalline domains formed by the pentadecyl side chains can be visualized as distinct regions within the amorphous methacrylate matrix. The size, shape, and distribution of these crystalline lamellae can be characterized, providing insights into the crystallization process. digitellinc.com Staining agents, such as ruthenium tetroxide, can be used to enhance the contrast between the amorphous and crystalline phases, allowing for clearer imaging of the nanostructure.

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Detection

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface. youtube.com For poly(this compound) films, AFM can be used to visualize the surface morphology, including features such as crystalline lamellae and amorphous regions. asmicro.com In addition to topography, AFM can operate in tapping mode to provide phase images, which are sensitive to differences in material properties like adhesion and stiffness. youtube.com This allows for the differentiation between the harder crystalline domains and the softer amorphous domains on the polymer surface, providing a map of the phase distribution. acs.orgresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Ordered Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural features on the order of nanometers to micrometers. spectroscopyonline.com For semi-crystalline polymers like poly(this compound), SAXS is particularly useful for characterizing the ordered lamellar structures formed by the crystallization of the pentadecyl side chains. xenocs.commdpi.com The scattering pattern obtained from a SAXS experiment can provide information about the lamellar spacing, which is the average distance between the centers of adjacent crystalline lamellae. spectroscopyonline.com This allows for the determination of the thickness of both the crystalline and amorphous layers. By analyzing the SAXS data, one can gain quantitative insights into the degree of order and the hierarchical structure of PPDMA materials. mdpi.com

Rheological Behavior and Viscoelastic Properties

The rheological and viscoelastic characteristics of polymers containing this compound are critical indicators of their performance in various applications, particularly as lubricant additives. These properties describe the material's flow behavior and its dual solid-like and liquid-like response to deformation.

Dynamic Mechanical Analysis (DMA) for Storage and Loss Moduli (G', G'')

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic nature of polymers. tainstruments.com It involves applying an oscillatory stress or strain to a sample and measuring its response. tainstruments.com The output provides two key parameters: the storage modulus (G' or E') and the loss modulus (G'' or E''). tainstruments.comtainstruments.com

The storage modulus (G') represents the elastic component of the material's behavior. It is a measure of the energy stored during deformation, which is subsequently released upon removal of the stress. tainstruments.comlibretexts.org A higher storage modulus indicates a stiffer, more solid-like material. tainstruments.comyoutube.com The loss modulus (G'') signifies the viscous component, measuring the energy dissipated as heat during a deformation cycle. tainstruments.comlibretexts.org A higher loss modulus is characteristic of a more liquid-like material that can dampen vibrations and dissipate energy. tainstruments.comyoutube.com The ratio of the loss modulus to the storage modulus (G''/G') is known as the damping factor or tan delta (tan δ), which peaks at the glass transition temperature (Tg) where the polymer transitions from a rigid to a more flexible state. tainstruments.comcsbsju.edu

For methacrylate polymers, DMA reveals crucial structure-property relationships. For instance, in crosslinked poly(methyl methacrylate) systems, the storage modulus values are directly related to the crosslink density. researchgate.net Similarly, for copolymer systems, an increase in the length of the pendent alkyl group, such as the pentadecyl chain, can lower transition temperatures. nih.gov While specific DMA data for this compound homopolymers is not extensively detailed in the available literature, the behavior can be inferred from analyses of similar long-chain polymethacrylates. These polymers exhibit a significant drop in storage modulus and a peak in tan δ at their glass transition temperature.

The table below illustrates a typical representation of how storage and loss moduli might vary with temperature for a generic long-chain polymethacrylate (B1205211), demonstrating the glass transition region.

Table 1: Representative DMA Data for a Polymethacrylate

| Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |

|---|---|---|---|

| -50 | 2.5 x 10⁹ | 5.0 x 10⁷ | 0.020 |

| 0 | 2.0 x 10⁹ | 1.0 x 10⁸ | 0.050 |

| 20 | 1.5 x 10⁹ | 3.0 x 10⁸ | 0.200 |

| 30 | 5.0 x 10⁸ | 6.0 x 10⁸ | 1.200 |

| 40 | 1.0 x 10⁷ | 8.0 x 10⁶ | 0.800 |

| 80 | 2.0 x 10⁶ | 5.0 x 10⁵ | 0.250 |

Viscometry and Viscosity Index Improvement

Polymers of this compound are notably utilized as Viscosity Index Improvers (VIIs) in lubricating oils. google.com The viscosity index (VI) is a measure of how much an oil's viscosity changes with temperature; a higher VI indicates a more stable viscosity across a broad temperature range. iosrjournals.org

Long-chain polymethacrylates, including those derived from dodecyl-pentadecyl methacrylate (DPMA), function as VIIs due to their temperature-dependent solubility and conformation in oil. google.comdevelub.com At low temperatures, the polymer molecules adopt a coiled, compact form, minimizing their effect on the oil's viscosity. iosrjournals.org As the temperature increases, the polymer chains become more soluble, uncoiling and expanding. This increase in hydrodynamic volume counteracts the natural tendency of the base oil to thin, thus maintaining a more consistent viscosity. iosrjournals.orgchempoint.com

The effectiveness of these polymers as VIIs is influenced by their concentration and molecular weight. Research on analogous copolymers, such as those of octadecyl methacrylate, shows that the viscosity index of the lubricating oil increases with a higher concentration of the polymer additive. iosrjournals.org Furthermore, increasing the molecular weight of the polymethacrylate enhances its thickening efficiency and, consequently, the viscosity index of the formulated oil. Copolymers of long-chain methacrylates with monomers like butyl methacrylate and methyl methacrylate have been shown to achieve high viscosity indices.

The following table, based on data for octadecyl methacrylate (ODMA) copolymers, demonstrates the impact of copolymer composition on viscosity and VI in a lube oil.

Table 2: Performance of Methacrylate Copolymers as Viscosity Index Improvers

| Polymer Sample | Mₙ (g/mol) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (VI) |

|---|---|---|---|---|

| Base Oil | - | 28.4 | 5.1 | 105.0 |

| ODMA₁₀₀ | 145,000 | 45.5 | 7.1 | 130.4 |

| ODMA₅₀-MMA₅₀ | 210,000 | 50.1 | 7.8 | 137.5 |

| ODMA₅₀-BMA₅₀ | 285,000 | 52.3 | 8.2 | 139.1 |

Data adapted from a study on octadecyl methacrylate (ODMA), methyl methacrylate (MMA), and butyl methacrylate (BMA) copolymers.

Influence of Polymer Composition and Architecture on Rheology

The rheological properties of this compound polymers are profoundly affected by their chemical composition and molecular architecture. rsc.org These factors dictate chain entanglement, intermolecular interactions, and conformational dynamics, which in turn control the viscoelastic response. nih.govresearchgate.net

Polymer Composition: Copolymerization is a key strategy to tailor rheological behavior. Introducing comonomers with different side-chain lengths alters the polymer's solubility and intermolecular forces. For example, studies on poly(octadecyl-stat-methyl acrylate) copolymers, which are structurally similar to this compound copolymers, show that the intrinsic viscosity and chain conformation are highly dependent on the molar fraction of the long-chain monomer. rsc.org The viscous flow activation energy also changes with composition, reflecting variations in internal plasticization provided by the long alkyl side chains. rsc.org

Linear Polymers: Linear chains can form an entangled network in the melt, leading to a characteristic rubbery entanglement plateau in the viscoelastic response. nih.gov

Branched and Star Polymers: In contrast, branched and star-shaped architectures of poly(methyl methacrylate) exhibit a viscoelastic response that often lacks a clear entanglement plateau. nih.gov Research on poly(alkyl methacrylate)s with various architectures revealed that the degree of temperature-induced coil expansion—the mechanism behind viscosity modification—is significantly lower for star-shaped polymers compared to their linear and randomly branched counterparts. tue.nl This highlights a sensitive interplay between polymer architecture and its function as a rheological modifier. tue.nl The presence of long-chain branching can also lead to higher storage and loss moduli and a more pronounced shear-thinning behavior. researchgate.net

The table below summarizes the general influence of different polymer architectures on key rheological properties, based on findings for polymethacrylates and similar systems. rsc.orgnih.govtue.nl

Table 3: Effect of Polymer Architecture on Rheological Properties

| Architecture | Entanglement Plateau | Zero-Shear Viscosity | Coil Expansion (in solution) | Shear-Thinning Behavior |

|---|---|---|---|---|

| Linear | Present | High (for high Mₙ) | High | Moderate |

| Randomly Branched | Reduced or Absent | Variable | High | Pronounced |

| Star-Shaped | Absent | Lower (than linear of same Mₙ) | Significantly Lower | Moderate |

| Bottlebrush/Comb | Reduced or Absent | Lower (than linear backbone) | Variable | Pronounced |

Self Assembly and Supramolecular Structures of Pentadecyl Methacrylate Polymers

Thermodynamics and Kinetics of Self-Assembly

The self-assembly of polymers containing pentadecyl methacrylate (B99206) is governed by a delicate balance of thermodynamic and kinetic factors. The primary thermodynamic driving force is the hydrophobic effect, which seeks to minimize the unfavorable interface between the hydrocarbon C15 chains and a polar solvent like water. mdpi.comnih.gov Kinetically, the process can be either thermodynamically controlled, leading to the most stable equilibrium structures, or kinetically trapped in non-equilibrium states, depending on the assembly pathway and the mobility of the polymer chains. acs.org

Hydrophobic interactions are the fundamental driving force for the aggregation of pentadecyl methacrylate-containing polymers in aqueous solutions. nih.gov These interactions compel the C15 alkyl chains to segregate from the aqueous phase, leading to the formation of a hydrophobic core in the resulting supramolecular structure. nih.gov

A defining feature of polymers with long n-alkyl side chains (n ≥ 12), including this compound, is the ability of these side chains to crystallize. nih.govacs.org This side-chain crystallization acts as a powerful secondary driving force for self-assembly, significantly influencing the final morphology. The process, often termed crystallization-driven self-assembly (CDSA), can lead to the formation of non-spherical and highly ordered structures. acs.org The crystallization of the pentadecyl chains can, however, be "frustrated" by the constraints imposed by the polymer backbone and the surrounding morphology, leading to complex hierarchical structures where crystalline domains are confined within a larger phase-separated structure. nih.gov

Different molecular architectures give rise to distinct self-assembly behaviors:

Linear Diblock/Triblock Copolymers: These are the most common architectures. The balance between the hydrophilic and hydrophobic blocks can be tuned to form spheres, cylinders, vesicles (polymersomes), or lamellae. rsc.orgsemanticscholar.org

Comb-like Copolymers: With PPDMA as side chains on a flexible backbone, these polymers exhibit complex phase behavior due to the interplay between the main chain and the crystallizable side chains, often resulting in hierarchical structures. nih.govmdpi.com

Hyperbranched Copolymers: These architectures can form unimolecular micelles or larger aggregates with unique core-shell characteristics, influenced by the density of hydrophobic groups. nih.gov

The following table summarizes the expected morphologies based on the hydrophilic volume fraction (fhydrophilic) in a simple linear block copolymer system.

| Hydrophilic Volume Fraction (f_hydrophilic) | Expected Morphology |

| > 0.45 | Spherical Micelles |

| 0.25 - 0.45 | Cylindrical Micelles (Worms) |

| 0.15 - 0.25 | Vesicles (Polymersomes) |

| < 0.15 | Inverted Micelles / Precipitate |

Formation of Micellar Architectures

In a selective solvent (e.g., water), amphiphilic block copolymers containing a PPDMA block spontaneously assemble into micelles above a specific concentration known as the critical micelle concentration (CMC). mdpi.com These micelles adopt a core-shell structure where the insoluble PPDMA blocks form a solid-like, potentially crystalline core, shielded from the aqueous environment by a corona of the soluble, hydrophilic blocks. mdpi.com